molecular formula C25H19F3O3S3 B057421 (4-Phenylthiophenyl)diphenylsulfonium triflate CAS No. 111281-12-0

(4-Phenylthiophenyl)diphenylsulfonium triflate

Cat. No. B057421
M. Wt: 494.6 g/mol
InChI Key: KENCECSKFUVSMB-UHFFFAOYSA-M
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Description

(4-Phenylthiophenyl)diphenylsulfonium triflate is a compound that belongs to the class of sulfonium salts, which are known for their wide range of applications in organic synthesis and materials science due to their unique chemical properties. These compounds often serve as intermediates in the synthesis of complex molecules and have applications in photoinitiation, catalysis, and as reagents in various chemical transformations.

Synthesis Analysis

The synthesis of sulfonium salts, including diphenylsulfonium derivatives, often involves the alkylation of thiophenols or their derivatives. For instance, the synthesis and applications of related sulfonium salts, such as (E)-Diphenyl-β-(trifluoromethyl)vinylsulfonium triflate, have been demonstrated through reactions involving active methylene compounds to produce trifluoromethylated derivatives in excellent yields (Kasai et al., 2012).

Molecular Structure Analysis

The molecular structure of sulfonium salts is characterized by a sulfur atom bonded to three organic groups, making it a positively charged species (sulfonium cation). The structure and electronic properties of these compounds can significantly influence their reactivity and applications. Studies on related compounds, like diperfluorooctyl-substituted phenylene-thiophene oligomers, provide insights into the molecular structure and its impact on material properties (Facchetti et al., 2004).

Chemical Reactions and Properties

Sulfonium salts participate in various chemical reactions, including cycloadditions, polymerizations, and electrophilic substitutions, due to their electrophilic nature. For example, diphenyl disulfides can undergo oxidative polymerization to yield oligo(p-phenylene sulfides) in the presence of protonic acids (Yamamoto et al., 1992).

Scientific Research Applications

  • Materials Science and Engineering

    • Application : This compound is used in the fabrication of mechanically adaptive implants .
    • Method : A negative photoresist approach is used to create cross-linked terpolymers of 2-hydroxyethyl methacrylate, 2-hydroxyethyl acrylate, and 2-ethylhexyl methacrylate by photolithographic processes . “(4-Phenylthiophenyl)diphenylsulfonium triflate” is used as a photoacid generator in this process .
    • Outcome : The resulting material exhibits a storage modulus E0 of 1.8 GPa in the dry state. Upon exposure to simulated physiological conditions, the material swells slightly (21% w/w), leading to a reduction of E0 to 2 MPa . Single shank probes fabricated by photolithography could readily be implanted into a brain-mimicking gel without buckling .
  • Electronics

    • Application : “(4-Phenylthiophenyl)diphenylsulfonium triflate” is used as a cationic photoinitiator and photoacid generator in the electronics industry .
    • Method : The specific methods of application in electronics are not detailed in the source, but typically, photoacid generators are used in photolithographic processes to create microcircuits .
    • Outcome : The specific outcomes or results are not detailed in the source, but generally, the use of photoacid generators in electronics contributes to the miniaturization and increased complexity of electronic devices .
  • Photolithography

    • Application : This compound is used in photolithography, a process used in microfabrication to pattern parts of a thin film or the bulk of a substrate .
    • Method : In photolithography, a light-sensitive resist is exposed to ultraviolet light that has been blocked off in certain areas by a mask. The exposed areas are then etched away. “(4-Phenylthiophenyl)diphenylsulfonium triflate” can be used as a photoacid generator in this process .
    • Outcome : The specific outcomes or results are not detailed in the source, but generally, the use of photoacid generators in photolithography contributes to the creation of intricate patterns on a substrate, which is crucial in the manufacturing of semiconductors .
  • Photoresist Development

    • Application : “(4-Phenylthiophenyl)diphenylsulfonium triflate” is used in the development of negative photoresists .
    • Method : A negative photoresist approach is used to create cross-linked terpolymers of 2-hydroxyethyl methacrylate, 2-hydroxyethyl acrylate, and 2-ethylhexyl methacrylate by photolithographic processes . “(4-Phenylthiophenyl)diphenylsulfonium triflate” is used as a photoacid generator in this process .
    • Outcome : The resulting material exhibits a storage modulus E0 of 1.8 GPa in the dry state. Upon exposure to simulated physiological conditions, the material swells slightly (21% w/w), leading to a reduction of E0 to 2 MPa . Single shank probes fabricated by photolithography could readily be implanted into a brain-mimicking gel without buckling .

Safety And Hazards

“(4-Phenylthiophenyl)diphenylsulfonium triflate” is classified as an eye irritant (Eye Irrit. 2), skin irritant (Skin Irrit. 2), and may cause respiratory irritation (STOT SE 3) . The recommended personal protective equipment includes a dust mask type N95 (US), eyeshields, and gloves .

properties

IUPAC Name

diphenyl-(4-phenylsulfanylphenyl)sulfanium;trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19S2.CHF3O3S/c1-4-10-20(11-5-1)25-21-16-18-24(19-17-21)26(22-12-6-2-7-13-22)23-14-8-3-9-15-23;2-1(3,4)8(5,6)7/h1-19H;(H,5,6,7)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEYUQUMMYNRIPP-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=CC=C(C=C2)[S+](C3=CC=CC=C3)C4=CC=CC=C4.C(F)(F)(F)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19F3O3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Phenylthiophenyl)diphenylsulfonium triflate

CAS RN

111281-12-0
Record name (4-Phenylthiophenyl)diphenylsulfonium triflate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
E Torti, S Protti, M Fagnoni, G Della Giustina - ChemistrySelect, 2017 - Wiley Online Library
N‐arylsulfonimides, a new class of non‐ionic photoacid generators (PAGs) able to release two equivalents of strong sulfonic acids per equivalent of PAG are employed in solid state …
E Torti, S Protti, S Bollanti, F Flora, A Torre… - …, 2018 - Wiley Online Library
Two perfluoroaryl sulfonates were tested as initiators for the extreme ultraviolet (EUV)‐promoted polymerization of silica‐based hybrid organic‐inorganic films containing epoxy moieties…
K Yang, T He, X Chen, SZD Cheng, Y Zhu - Macromolecules, 2014 - ACS Publications
Conjugated polymers with latent hydrogen-bonding on the main chain were synthesized using Suzuki coupling reaction. The resulting polymers with latent hydrogen-bonding can be …
Number of citations: 56 pubs.acs.org
T Nishikawa, A Kanazawa, S Aoshima - Polymer Chemistry, 2019 - pubs.rsc.org
A photoinitiating system for controlled cationic polymerization of isopropyl vinyl ether (IPVE) was developed using diaryliodonium salts as the photoinitiator. UV irradiation triggered the …
Number of citations: 17 pubs.rsc.org
B Monney, AE Hess-Dunning, P Gloth… - Journal of Materials …, 2020 - pubs.rsc.org
Neural implants that are based on mechanically adaptive polymers (MAPs) and soften upon insertion into the body have previously been demonstrated to elicit a reduced chronic tissue …
Number of citations: 6 pubs.rsc.org
RS Johnson, DR Wheeler, SM Dirk - Journal of Materials Chemistry C, 2013 - pubs.rsc.org
Conducting polymers are seeing ever-increased use in electronic and optoelectronic applications. While a variety of techniques are available to pattern conducting polymers, the …
Number of citations: 9 pubs.rsc.org
B Monney, C Kilchoer, C Weder - ACS Polymers Au, 2021 - ACS Publications
Water-responsive polymers, which enable the design of objects whose mechanical properties or shape can be altered upon moderate swelling, are useful for a broad range of …
Number of citations: 1 pubs.acs.org
DI Derevyanko, VV Shelkovnikov, VY Kovalskii… - …, 2020 - Wiley Online Library
A photosensitive charge transfer complex (CTC) is formed between the components of the photopolymer material: the tetra–acrylate monomer synthesized from dihydroxydiphenyl …
Y Mishima, A Kanazawa, S Aoshima - Macromolecules, 2023 - ACS Publications
Living cationic polymerization of vinyl ethers (VEs) using diaryliodonium (DAI) salts as organic Lewis acid catalysts was accelerated without loss of livingness via UV light irradiation …
Number of citations: 0 pubs.acs.org
X Chevalier, C Gomes Correia… - … Applied Materials & …, 2021 - ACS Publications
The directed self-assembly (DSA) of block copolymers (BCPs) is a powerful method for the manufacture of high-resolution features. Critical issues remain to be addressed for successful …
Number of citations: 12 pubs.acs.org

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